molecular formula C24H24ClN5O3 B3011951 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-96-0

2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B3011951
CAS RN: 1105227-96-0
M. Wt: 465.94
InChI Key:
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Description

The compound "2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a heterocyclic molecule that belongs to the class of triazoloquinazolines. This class of compounds is known for its diverse pharmacological activities and is of interest in medicinal chemistry for drug design and synthesis.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the reaction of quinazoline precursors with various reagents. For instance, the treatment of 2-chlorocinchoninic acid with hydrazine can yield 2-hydrazinocinchoninic acid, which can further react with aroylhydrazines to give 1,2,4-triazolo[4,3-a]quinoline-9-carboxylic acids . Additionally, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline has been achieved through chlorination, and its subsequent reactions with hydrazine hydrate and aromatic aldehydes can produce various fused 5-substituted-[1,2,4]triazoloquinazoline derivatives . These methods provide a foundation for the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a quinazoline nucleus fused with a triazole ring. The presence of substituents such as a 4-chlorobenzyl group and a cyclohexyl moiety in the compound of interest suggests a complex molecular architecture that could influence its chemical behavior and biological activity. The specific arrangement of these groups around the core structure is crucial for the compound's interaction with biological targets.

Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions due to the reactive sites present in their structure. The chloro group in the quinazoline nucleus, for example, can be replaced with different amines to produce derivatives with heteroaryl groups . The reactivity of the compound can also be modified by the presence of other functional groups, such as carboxamide, which can participate in condensation reactions or act as a hydrogen bond donor or acceptor in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolines are influenced by their molecular structure. The presence of halogens, such as chlorine, can affect the compound's lipophilicity, which is important for its pharmacokinetic profile. The molecular rigidity imparted by the fused ring system can also impact the compound's stability and solubility. These properties are essential for the compound's behavior in chemical reactions and its potential as a pharmacological agent.

Scientific Research Applications

Predicted Biological Activity and Synthesis

A study aimed at predicting the biological activity of compounds similar to the one , specifically 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, identified potential antineurotic activity, making them prospective for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically non-toxic based on GUSAR software predictions (Danylchenko, Drushlyak, & Kovalenko, 2016).

H1-Antihistaminic Activity

Another study synthesized a series of novel compounds, including 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, and found them to have significant H1-antihistaminic activity. One compound in particular showed more potency than the reference standard chlorpheniramine maleate and also exhibited lower sedation effects (Alagarsamy et al., 2007).

Electrophilic Attack Regioselectivity

Research on the regioselectivity of electrophilic attacks on similar compounds revealed specific reactions with alkyl and aryl halides. This study, focused on the model compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, provided insights into the chemical behavior of these compounds under various conditions, which could be relevant for further pharmacological research (Fathalla, Čajan, & Pazdera, 2000).

Antimicrobial Properties

In a study investigating novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, several compounds demonstrated potent antibacterial and antifungal effects against pathogens like S. aureus and C. albicans. This indicates the potential of such compounds, possibly including the one , in antimicrobial applications (Pokhodylo et al., 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCILYZANCATNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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